molecular formula C10H10N4O2S B2498696 N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034447-83-9

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2498696
CAS No.: 2034447-83-9
M. Wt: 250.28
InChI Key: IBJBHMPSVJHAPN-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential as anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) was discussed, highlighting the importance of specific substituents for biological activity (Rahmouni et al., 2016).

  • Heterocyclic Synthesis Utilizing Enaminonitriles : The use of enaminonitriles for synthesizing new pyrazole, pyridine, and pyrimidine derivatives was explored. These compounds were characterized by spectral data and elemental analyses, contributing to the field of heterocyclic chemistry (Fadda et al., 2012).

  • Anti-Inflammatory and Analgesic Agents : Benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, displaying significant anti-inflammatory and analgesic activities. These compounds were screened as COX-1/COX-2 inhibitors, comparing their effects to standard drugs (Abu‐Hashem et al., 2020).

  • Synthesis and Prognosis of Anti-inflammatory Activity : A study on 2-substituted tetrahydrobenzo[thieno]pyrimidine-4(3H)-one demonstrated a modified method for synthesis, along with a preliminary prognosis of anti-inflammatory activity. This approach identified promising compounds for further biological activity studies (Chiriapkin et al., 2021).

  • Src/Abl Kinase Inhibitors with Antitumor Activity : Substituted thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various tumor cell lines, offering insights into the development of oncology medications (Lombardo et al., 2004).

Biochemical Analysis

Biochemical Properties

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules. It is reduced by the action of mitochondrial dehydrogenases . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound is readily taken up by viable cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction by mitochondrial dehydrogenases . This process leads to the formation of a water-insoluble blue formazan .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is taken up by cells through endocytosis and accumulates in the endosomal/lysosomal compartment .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-5-6(2)17-10(13-5)14-9(16)7-3-8(15)12-4-11-7/h3-4H,1-2H3,(H,11,12,15)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJBHMPSVJHAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=O)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.